An In-depth Technical Guide to (2S,4S)-H-L-Pro(4-N3)-OH: A Versatile Building Block for Chemical Biology and Drug Development
An In-depth Technical Guide to (2S,4S)-H-L-Pro(4-N3)-OH: A Versatile Building Block for Chemical Biology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4S)-H-L-Pro(4-N3)-OH, also known as (2S,4S)-4-azidoproline, is a non-natural amino acid that has emerged as a valuable tool in peptide synthesis, chemical biology, and drug development. Its key feature is the presence of an azide (B81097) moiety at the 4-position of the proline ring, which allows for highly specific chemical modifications through bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2S,4S)-H-L-Pro(4-N3)-OH, with a focus on its role in creating structurally diverse peptides and bioconjugates.
Core Chemical Properties
(2S,4S)-H-L-Pro(4-N3)-OH is a proline derivative where an azide group replaces a hydrogen atom at the C4 position with cis stereochemistry relative to the carboxylic acid group. This modification introduces a versatile chemical handle without significantly increasing steric bulk.
Physicochemical Data
The following table summarizes the key physicochemical properties of (2S,4S)-H-L-Pro(4-N3)-OH and its commonly used protected derivatives.
| Property | (2S,4S)-H-L-Pro(4-N3)-OH | Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH | Boc-(2S,4S)-H-L-Pro(4-N3)-OH |
| Synonyms | (2S,4S)-4-azidoproline, cis-4-azido-L-proline | Fmoc-L-Pro(4-N3)-OH (2S,4S) | Boc-(2S,4S)-4-azidoproline |
| Molecular Formula | C₅H₈N₄O₂[1] | C₂₀H₁₈N₄O₄[2] | C₁₀H₁₆N₄O₄[3] |
| Molecular Weight | 156.14 g/mol [1] | 378.39 g/mol [2] | 256.25 g/mol [3] |
| Appearance | - | White to off-white crystalline powder[2] | - |
| Optical Rotation | - | [α]D²⁰ = -15 ± 1º (c=1 in DMF)[2] | - |
| Storage Conditions | - | 0 - 8 °C[2] | - |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of azido-containing compounds is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This peak typically appears around 2100 cm⁻¹ . Studies on acetylated and methylated derivatives of 4-azidoproline have shown that the precise position of this band is sensitive to the local molecular environment and conformation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton chemical shifts and coupling constants are influenced by the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding amide bond.
-
¹³C NMR: The carbon spectrum will show distinct signals for the five carbons of the pyrrolidine ring and the carboxyl group. The C4 carbon, bonded to the azide group, will have a characteristic chemical shift.
-
-
Mass Spectrometry: The molecular weight can be readily confirmed by mass spectrometry, typically showing the [M+H]⁺ ion in positive ion mode.
Synthesis and Reactivity
Synthesis
A detailed, classical solution-phase synthesis of (2S,4S)-H-L-Pro(4-N3)-OH is not extensively documented in readily accessible literature. However, its synthesis is often achieved via nucleophilic substitution on a suitably protected and activated hydroxyproline (B1673980) derivative. A common precursor is (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). The synthesis generally involves the following key steps:
-
Protection: The amino and carboxyl groups of the hydroxyproline starting material are protected (e.g., as Boc or Fmoc derivatives for the amine and a methyl or ethyl ester for the carboxyl group).
-
Activation of the Hydroxyl Group: The hydroxyl group at the C4 position is converted into a good leaving group, for example, by tosylation or mesylation.
-
Nucleophilic Substitution: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) in an Sₙ2 reaction. This reaction proceeds with inversion of stereochemistry at the C4 center, converting the trans hydroxyproline derivative to the cis azidoproline derivative.
-
Deprotection: The protecting groups are removed to yield the final (2S,4S)-H-L-Pro(4-N3)-OH.
An alternative and practical approach for incorporating (2S,4S)-4-azidoproline into peptides is the "proline editing" method on a solid support. This involves the synthesis of a peptide containing (2S,4R)-4-hydroxy-L-proline, followed by on-resin conversion of the hydroxyl group to an azide with inversion of stereochemistry.
Key Reactions: Click Chemistry
The azide group of (2S,4S)-H-L-Pro(4-N3)-OH is a versatile functional handle for "click chemistry," a class of reactions that are high-yielding, stereospecific, and biocompatible. This allows for the precise and efficient conjugation of peptides containing this amino acid to other molecules.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5][6]
The workflow for utilizing (2S,4S)-H-L-Pro(4-N3)-OH in bioconjugation is depicted below.
Conformational Effects in Peptides
The substitution at the C4 position of the proline ring significantly influences the conformational preferences of the pyrrolidine ring and the preceding peptide bond.
-
Ring Pucker: The pyrrolidine ring of proline can adopt two main puckered conformations: Cγ-endo (up) and Cγ-exo (down). The electronegativity of the C4 substituent plays a crucial role in determining this preference.
-
Cis/Trans Isomerization: The X-Pro peptide bond can exist in either a cis or trans conformation. The energy barrier for isomerization is high, leading to slow interconversion and potentially multiple conformational states of a proline-containing peptide.
Studies have shown that the (2S,4S) configuration of 4-azidoproline destabilizes the polyproline II (PPII) helix, a common secondary structure in proline-rich sequences which is characterized by all-trans peptide bonds.[7] This is in contrast to the (2S,4R) isomer, which tends to stabilize the PPII helix. This conformational directing effect makes (2S,4S)-4-azidoproline a useful tool for probing and controlling peptide secondary structure.
The relationship between the stereochemistry at C4 and the resulting peptide conformation can be summarized as follows:
Applications in Research and Development
The unique properties of (2S,4S)-H-L-Pro(4-N3)-OH make it a valuable reagent in various research and development areas:
-
Peptide Labeling and Imaging: Peptides containing this amino acid can be readily conjugated to fluorescent dyes, radiolabels, or contrast agents for use in bioimaging studies to track their localization and interactions.
-
Drug Delivery and Antibody-Drug Conjugates (ADCs): The azide group serves as a conjugation point for attaching cytotoxic drugs to targeting peptides or antibodies, enabling the development of targeted cancer therapies.
-
Protein-Protein Interaction Studies: It can be used to incorporate photo-crosslinkers into peptides to identify binding partners within a cellular context.
-
Material Science: Azide-containing peptides can be "clicked" onto surfaces or polymers to create functionalized biomaterials with tailored properties.
Experimental Protocols
General Protocol for Peptide Synthesis
Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The coupling of the protected amino acid is typically achieved using standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA in a solvent such as DMF or NMP. The azide group is stable to the repetitive cycles of Fmoc deprotection (piperidine in DMF) and coupling.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-containing peptide in a suitable solvent mixture (e.g., water/t-butanol or DMSO).
-
Add the alkyne-functionalized molecule (1.1-1.5 equivalents).
-
Add a freshly prepared solution of a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex).
-
Allow the reaction to proceed at room temperature for 1-12 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the resulting bioconjugate by preparative HPLC.
Note: Due to the absence of detailed, published experimental data on the direct modulation of signaling pathways by (2S,4S)-H-L-Pro(4-N3)-OH, a signaling pathway diagram cannot be provided. The primary role of this compound is as a chemical tool for bioconjugation rather than as a bioactive signaling molecule.
Conclusion
(2S,4S)-H-L-Pro(4-N3)-OH is a powerful and versatile building block for the chemical modification of peptides and proteins. Its azide functionality enables the use of highly efficient and specific click chemistry reactions, facilitating the construction of complex bioconjugates for a wide range of applications in drug development, diagnostics, and materials science. Furthermore, its inherent conformational preferences provide a means to influence and study peptide secondary structure. As the field of chemical biology continues to expand, the utility of such precisely engineered amino acids is expected to grow, enabling new avenues of research and therapeutic innovation.
References
- 1. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infrared probing of 4-azidoproline conformations modulated by azido configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of ( 2S, 4S)-4-phenylamino-5-oxoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
